Benzoic acid-d5 CAS number and molecular weight
Benzoic acid-d5 CAS number and molecular weight
An In-depth Technical Guide to Benzoic Acid-d5 (CAS: 1079-02-3) for Advanced Analytical Applications
Introduction
In the landscape of modern drug development and analytical science, precision and accuracy are paramount. Stable isotope-labeled compounds are indispensable tools that enable researchers to achieve the highest levels of quantitative accuracy. Benzoic acid-d5, the pentadeuterated analogue of benzoic acid, stands out as a critical reagent, particularly in the field of mass spectrometry. Its unique properties, wherein five hydrogen atoms on the phenyl ring are replaced by deuterium, render it chemically almost identical to its natural counterpart but physically distinguishable by its increased mass.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of Benzoic acid-d5. It moves beyond simple data recitation to explore the scientific rationale behind its applications, offering field-proven insights into its use as an internal standard and metabolic tracer. We will delve into its core properties, detail validated experimental protocols, and underscore the principles of scientific integrity that make it a trustworthy component in rigorous analytical workflows.
Section 1: Core Physicochemical Properties
Benzoic acid-d5, also known as 2,3,4,5,6-pentadeuteriobenzoic acid, is a white crystalline solid at room temperature.[1] Its fundamental utility stems from the fact that its chemical reactivity is nearly identical to unlabeled benzoic acid, allowing it to mirror the behavior of the analyte during sample preparation and analysis.[1] However, its increased molecular weight provides a distinct mass spectrometric signature, which is the cornerstone of its application.
Table 1: Physicochemical Data for Benzoic Acid-d5
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1079-02-3 | [1][2][3] |
| Molecular Formula | C₇HD₅O₂ | [3] |
| Molecular Weight | 127.15 g/mol | [2][3][4][5][6] |
| Synonyms | Benzoic-2,3,4,5,6-d5 acid, Pentadeuteriobenzoic acid | [1][3][5] |
| Physical State | White crystalline solid/powder | [1][7] |
| Melting Point | 121-125 °C | [7][8] |
| Boiling Point | 249 °C | [7][8] |
| Isotopic Purity | Typically ≥98-99 atom % D | [4][6][7] |
| Unlabeled CAS No. | 65-85-0 |[2][4] |
Section 2: The Rationale for Isotopic Labeling: Scientific Utility
The substitution of hydrogen with its heavier, stable isotope, deuterium, is a subtle yet powerful modification. This process, known as deuteration, is foundational to the utility of Benzoic acid-d5. The key advantage lies in the mass shift . While the deuterated molecule co-elutes with the non-deuterated analyte in chromatographic systems and exhibits nearly identical extraction efficiency and ionization response, it is easily differentiated by a mass spectrometer due to its higher mass (M+5).[7]
This principle is the basis of Isotope Dilution Mass Spectrometry (IDMS) , which is considered the gold standard for quantitative analysis. By adding a known quantity of Benzoic acid-d5 to a sample, it acts as an internal standard that can accurately correct for analyte loss during every step of the analytical process—from initial extraction and sample handling to injection and ionization variability.[9][10] The use of a stable isotope-labeled internal standard is superior to using a different chemical compound as an internal standard because it is the most effective way to compensate for matrix effects, where other components in a complex sample (like plasma or tissue homogenate) can suppress or enhance the ionization of the target analyte.
Section 3: Primary Applications in Drug Development and Research
The unique characteristics of Benzoic acid-d5 make it a versatile tool in various high-stakes research environments.
The Gold Standard: Internal Standard in Quantitative Mass Spectrometry
In bioanalytical studies, which are crucial for determining drug concentrations in biological matrices, accuracy is non-negotiable. Benzoic acid-d5 serves as an ideal internal standard for the quantification of benzoic acid, its salts (e.g., sodium benzoate, a common preservative), and structurally related compounds.[11] Its use is prevalent in methods employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][12]
The rationale for its selection is clear:
-
Correction for Extraction Loss : Any physical loss of the target analyte during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction, protein precipitation) will be mirrored by a proportional loss of the deuterated standard.[10]
-
Compensation for Matrix Effects : It co-elutes with the analyte, meaning it experiences the same ionization suppression or enhancement effects in the mass spectrometer's source.
-
Improved Precision and Accuracy : By calculating the ratio of the analyte's signal to the internal standard's signal, the method's precision and accuracy are significantly improved, leading to reliable and reproducible data.
Metabolic and Pharmacokinetic (PK/PD) Studies
Beyond its role as a passive internal standard, Benzoic acid-d5 can be actively employed as a tracer to investigate metabolic pathways and pharmacokinetic profiles.[1][9] When administered in vivo, the deuterated label allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of benzoic acid without the need for radioactive isotopes. The metabolic products of Benzoic acid-d5 will also carry the deuterium label, enabling their identification and quantification by mass spectrometry. This is invaluable for understanding how the body processes a compound and for identifying potential drug-drug interactions.
Section 4: Experimental Protocols in Practice
To illustrate its practical application, this section provides a detailed, validated methodology for the quantification of benzoic acid in human plasma using LC-MS/MS.
Protocol: Quantification of Benzoic Acid in Human Plasma using LC-MS/MS
This protocol is designed to be a self-validating system, incorporating calibration standards and quality controls to ensure data integrity.
1. Preparation of Stock Solutions and Standards:
- Analyte Stock (1 mg/mL): Accurately weigh 10 mg of benzoic acid and dissolve in 10 mL of methanol.
- Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 10 mg of Benzoic acid-d5 and dissolve in 10 mL of methanol.
- Working Solutions: Prepare serial dilutions from the stock solutions to create calibration standards (e.g., 10 to 5000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking into control human plasma.
- IS Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation.
2. Sample Preparation (Protein Precipitation):
- Causality: This step removes high-molecular-weight proteins from the plasma, which would otherwise interfere with the analysis and contaminate the LC system. Acetonitrile is an efficient solvent for this purpose.
- Step 2.1: To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS Spiking Solution (100 ng/mL acetonitrile with Benzoic acid-d5).
- Step 2.2: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation and mixing.
- Step 2.3: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Step 2.4: Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
- LC System: Standard HPLC or UHPLC system.
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
- Causality: ESI- is chosen because the carboxylic acid group of benzoic acid is readily deprotonated to form the [M-H]⁻ ion, leading to high sensitivity.
- MRM Transitions (Example):
- Benzoic Acid: 121.0 -> 77.0
- Benzoic Acid-d5: 126.0 -> 82.0
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio (Benzoic Acid / Benzoic Acid-d5) against the nominal concentration of the calibration standards.
- Apply a linear regression with a 1/x² weighting.
- Determine the concentration of benzoic acid in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve. The QC results must fall within established acceptance criteria (e.g., ±15% of the nominal value) for the run to be considered valid.
Workflow Visualization
The following diagram illustrates the logical flow of the quantitative bioanalytical process described above.
Caption: Bioanalytical workflow for quantifying benzoic acid using a deuterated internal standard.
Section 5: Safety and Handling
As with any chemical reagent, proper handling of Benzoic acid-d5 is essential. It is classified as a corrosive and irritant.[5] It may cause skin irritation, serious eye damage, and respiratory irritation.[5] Ingestion is harmful.[5][13] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
Benzoic acid-d5 is more than just a deuterated molecule; it is a high-fidelity tool that enables quantitative certainty in complex analytical challenges. Its role as an internal standard in mass spectrometry is critical for achieving the accuracy and reproducibility demanded by regulatory bodies and the scientific community. By understanding the principles behind its use and implementing robust, self-validating protocols, researchers in drug development and other scientific fields can ensure the integrity of their data and accelerate their progress.
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